Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane
Description
Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane (CAS: 511270-11-4) is a sterically hindered triarylborane with a complex molecular architecture. Its structure comprises three 2,3,5,6-tetramethyl-substituted biphenyl groups attached to a central boron atom, creating a highly symmetrical and rigid framework. The InChIKey and molecular formula are provided in structural data from chem960.com . This compound is synthesized via iridium-catalyzed borylation reactions, as evidenced by analogous methods for related boranes like BG0Bpin, which utilize [Ir(COD)(OMe)]₂ and dtbpy ligands in THF at elevated temperatures .
The steric bulk of the tetramethyl groups significantly influences its electronic properties and reactivity. For instance, the methyl substituents enhance solubility in nonpolar solvents and stabilize the boron center against nucleophilic attack, making it a weakly Lewis acidic species compared to fluorinated analogs.
Properties
CAS No. |
511270-11-4 |
|---|---|
Molecular Formula |
C48H51B |
Molecular Weight |
638.7 g/mol |
IUPAC Name |
tris(2,3,5,6-tetramethyl-4-phenylphenyl)borane |
InChI |
InChI=1S/C48H51B/c1-28-34(7)46(35(8)29(2)43(28)40-22-16-13-17-23-40)49(47-36(9)30(3)44(31(4)37(47)10)41-24-18-14-19-25-41)48-38(11)32(5)45(33(6)39(48)12)42-26-20-15-21-27-42/h13-27H,1-12H3 |
InChI Key |
NSJXYLGMFHLFOV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C(=C1C)C)C2=CC=CC=C2)C)C)(C3=C(C(=C(C(=C3C)C)C4=CC=CC=C4)C)C)C5=C(C(=C(C(=C5C)C)C6=CC=CC=C6)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- typically involves the reaction of a boron trihalide with a suitable aryl lithium or Grignard reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows:
BCl3+3ArLi→B(Ar)3+3LiCl
where ( Ar ) represents the 2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl group. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity and improve the yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control. Techniques such as recrystallization and chromatography are often employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The aryl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include boronic acids, boronates, borohydrides, and substituted aryl boranes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging due to its unique electronic properties.
Medicine: Research is ongoing into its use as a therapeutic agent for certain diseases, leveraging its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism by which Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- exerts its effects is primarily through its strong Lewis acidity. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from donor molecules. This property enables the compound to act as a catalyst in various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Tris(2,6-dimethylphenyl)borane ()
- Structure : Simpler substituents (2,6-dimethylphenyl groups) result in reduced steric hindrance compared to the tetramethylbiphenyl groups in the target compound.
- Synthesis : Synthesized via direct borylation of tris(2,6-dimethylphenyl)borane with B₂pin₂, similar to the target compound but with shorter reaction times due to lower steric demand .
- Applications : Used in organic electronics; its lower steric bulk allows for faster reactivity in catalytic cycles but reduces thermal stability.
Tris(4-bromo-2,6-dimethylphenyl)-borane ()
- Structure : Bromine substituents at the 4-position introduce electronegative atoms, increasing Lewis acidity compared to the methyl-substituted target compound.
- Reactivity : Bromine sites enable further functionalization (e.g., Suzuki coupling), a feature absent in the fully methylated target compound .
- Molecular Weight : 562.98 g/mol (vs. ~650–700 g/mol estimated for the target compound), reflecting differences in substituent mass.
Tris(2,4-difluorophenyl)borane ()
- Electronic Properties : Fluorine’s electron-withdrawing nature enhances Lewis acidity (predicted boiling point: 327.1°C) compared to the electron-donating methyl groups in the target compound .
- Density: 1.34 g/cm³ (higher than non-fluorinated analogs), attributed to fluorine’s atomic mass and compact packing.
Thermal and Chemical Stability
The target compound’s tetramethylbiphenyl groups confer exceptional thermal stability, as bulky substituents hinder decomposition pathways. In contrast, tris(2-methylphenyl)borane () decomposes at lower temperatures due to reduced steric protection .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Substituents | Lewis Acidity | Thermal Stability (°C) | Key Applications |
|---|---|---|---|---|---|
| Tris(2,3,5,6-tetramethylbiphenyl)borane | ~650–700 (estimated) | 2,3,5,6-tetramethylbiphenyl | Weak | >300 | Supramolecular chemistry |
| Tris(2,4-difluorophenyl)borane | 349.07 | 2,4-difluorophenyl | Strong | 327.1 (predicted) | Polymerization catalysis |
| Tris(4-bromo-2,6-dimethylphenyl)-borane | 562.98 | 4-bromo-2,6-dimethylphenyl | Moderate | ~250 | Functionalizable intermediates |
| Tris(2-methylphenyl)borane | 272.21 | 2-methylphenyl | Moderate | <200 | Organic electronics |
Research Findings and Contradictions
- Steric vs. Electronic Trade-offs : While fluorinated boranes exhibit stronger Lewis acidity, their lower steric protection limits their utility in high-temperature applications compared to the target compound .
- Synthetic Challenges : The target compound’s synthesis requires prolonged reaction times (3 days, ) compared to less hindered analogs, highlighting the kinetic impact of steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
